5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid
CAS No.: 1675984-44-7
Cat. No.: VC4228070
Molecular Formula: C24H17NO5
Molecular Weight: 399.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1675984-44-7 |
|---|---|
| Molecular Formula | C24H17NO5 |
| Molecular Weight | 399.402 |
| IUPAC Name | 5-(9H-fluoren-9-ylmethoxycarbonylamino)-1-benzofuran-2-carboxylic acid |
| Standard InChI | InChI=1S/C24H17NO5/c26-23(27)22-12-14-11-15(9-10-21(14)30-22)25-24(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,25,28)(H,26,27) |
| Standard InChI Key | YACASPGMOXVQRW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC5=C(C=C4)OC(=C5)C(=O)O |
Introduction
The compound 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid is a synthetic organic molecule belonging to the benzofuran derivatives family. Benzofuran compounds are widely recognized for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific structural characteristics of this compound make it a subject of interest for medicinal chemistry and materials science.
Structural Features
This compound combines a benzofuran core with a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino functional group. Key structural elements include:
-
Benzofuran Core: A fused aromatic system consisting of benzene and furan rings, which is known for its electron-rich properties and potential bioactivity.
-
Fmoc Group: A widely used protecting group in peptide synthesis, providing stability to the amino group during reactions.
-
Carboxylic Acid Group: Contributes to the compound's solubility and reactivity, making it suitable for further derivatization.
These features suggest potential applications in drug development, particularly as intermediates in peptide synthesis or as scaffolds for biologically active molecules.
Synthesis Pathways
The synthesis of compounds like 5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid typically involves:
-
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or carboxylic acids.
-
Introduction of the Fmoc-Protected Amino Group: Using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) under basic conditions to protect the amino group.
-
Functionalization at the Carboxylic Acid Position: Often through esterification or amidation reactions to produce derivatives.
Applications and Biological Activity
Benzofuran derivatives, including this compound, exhibit various biological activities:
-
Anticancer Potential: Benzofurans have been reported to inhibit cancer cell growth by targeting specific enzymes or pathways such as protein kinases or DNA replication mechanisms .
-
Antimicrobial Properties: Studies on benzofuran carboxylic acids indicate activity against Gram-positive bacteria and fungi .
-
Peptide Synthesis Applications: The Fmoc group makes this compound valuable in solid-phase peptide synthesis, where it acts as a temporary protecting group for amino acids.
Research Findings
While no direct studies on this specific compound were found in the provided results, related benzofuran derivatives have demonstrated significant potential:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume